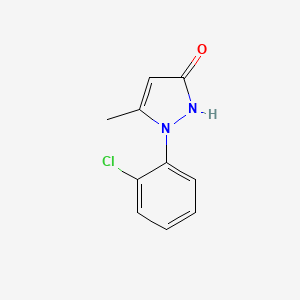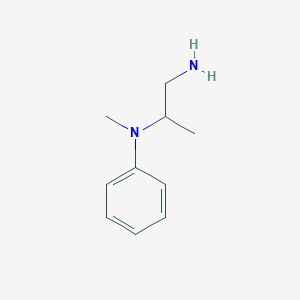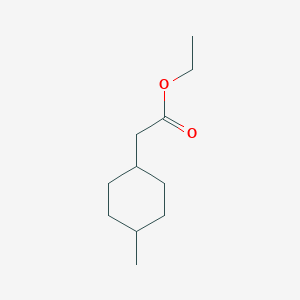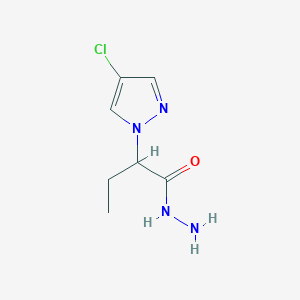
5-methyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Oxadiazoles are a class of heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring . They are known to be a pharmacophore, which is a part of a molecular structure that is responsible for a particular biological or pharmacological interaction . They are frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The reaction involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .
Molecular Structure Analysis
Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .
Chemical Reactions Analysis
The reaction involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .
Scientific Research Applications
Crystal and Molecular Structure Analysis
Research on compounds with similar structural features, such as 5-phenyl-1,2,4-oxadiazole-3-carboxamide, has been conducted to determine crystal and molecular structures, which are critical in understanding chemical behavior and reactivity. Such studies are fundamental in drug design and material science, providing a basis for predicting compound interactions at the molecular level (Viterbo, Calvino, & Serafino, 1980).
Synthesis and Chemical Properties
The synthesis of related compounds, including various isoxazole and oxadiazole derivatives, has been widely explored. For example, the one-pot synthesis of 3-methylisoxazole-5-carboxamides reveals the chemical flexibility and reactivity of these molecules, which can be tailored for specific research applications, such as the development of new materials or as intermediates in pharmaceutical compounds (Martins et al., 2002).
Anticancer Activity
Compounds featuring the 1,2,4-oxadiazole ring have been designed and synthesized for anticancer evaluation. Such research demonstrates the potential therapeutic applications of these compounds, indicating that similar structures might also exhibit significant biological activities (Ravinaik et al., 2021).
Biological Screening and Evaluation
Further studies on carbazole conjugates with 1,3,4-oxadiazol-2-amines have explored the biological activities of these compounds. This includes antimicrobial and anticancer screenings, suggesting potential applications in developing new therapeutic agents (Verma, Awasthi, & Jain, 2022).
Herbicidal Activity
Isoxazole derivatives have been investigated for their herbicidal activities, demonstrating the diverse potential applications of such compounds in agricultural sciences. The development of new herbicides can benefit from the study of these chemical structures (Hamper et al., 1995).
Mechanism of Action
Future Directions
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . In addition to medicinal application, these heterocycles were utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .
properties
IUPAC Name |
5-methyl-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-9-7-13(19-21-9)15(20)17-12-6-4-3-5-11(12)8-14-16-10(2)18-22-14/h3-7H,8H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMXQRQPWNJSJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,3As,6aR)-3-methoxy-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole](/img/structure/B2716487.png)


![2-Benzyl-7-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B2716492.png)


![N-[2-(6-Methoxy-1H-benzimidazol-2-yl)ethyl]-N-methylbut-2-ynamide](/img/structure/B2716497.png)


![2-(8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-azabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B2716505.png)

![Ethyl [(3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetate](/img/structure/B2716507.png)
